synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea from 4-bromo-2-fluoroaniline
synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea from 4-bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea, a valuable intermediate in the development of pharmacologically active compounds. The synthesis commences from the readily available starting material, 4-bromo-2-fluoroaniline. This document outlines the detailed reaction protocol, presents key data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea from 4-bromo-2-fluoroaniline is typically achieved through the reaction of the aniline with a thiocyanate salt, such as ammonium thiocyanate, in the presence of a strong acid like hydrochloric acid. This method provides a straightforward and efficient route to the desired thiourea derivative. The overall reaction is depicted below:
Caption: Reaction scheme for the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea.
Experimental Protocol
This section details the experimental procedure for the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 |
| Ammonium thiocyanate | NH₄SCN | 76.12 |
| Concentrated Hydrochloric Acid | HCl | 36.46 |
| Ethanol | C₂H₅OH | 46.07 |
| Distilled Water | H₂O | 18.02 |
Procedure:
A general procedure for the synthesis of aryl thioureas involves the reaction of the corresponding aniline with ammonium thiocyanate in an acidic medium.[1][2] The following protocol has been adapted for the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-fluoroaniline (1 equivalent).
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Acidification: To the starting material, add concentrated hydrochloric acid (approximately 1 mL per gram of aniline) and warm the mixture gently to facilitate dissolution.
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Addition of Thiocyanate: Prepare a saturated aqueous solution of ammonium thiocyanate (approximately 1.2 equivalents). Slowly add this solution to the reaction mixture.
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Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a turbid solution. Continue refluxing for a period of 1-2 hours.
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Precipitation: After the reaction is complete, pour the hot reaction mixture into a beaker containing cold water. This will cause the crude product to precipitate out of the solution.
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Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
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Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1-(4-Bromo-2-fluorophenyl)thiourea.
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Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Data Presentation
This section summarizes the key quantitative data associated with the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | Brown, oily liquid | Not Applicable |
| 1-(4-Bromo-2-fluorophenyl)thiourea | C₇H₆BrFN₂S | 249.11 | Solid | Not specified in literature |
Table 2: Spectroscopic Data for 1-(4-Bromo-2-fluorophenyl)thiourea
| Technique | Key Signals |
| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons and N-H protons. |
| ¹³C NMR (DMSO-d₆) | Expected signals for aromatic carbons and the thiocarbonyl carbon (C=S).[3] |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | [M+H]⁺ expected at m/z 248.94919.[4] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-(4-Bromo-2-fluorophenyl)thiourea.
Caption: Experimental workflow for the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea.
Safety Considerations
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4-Bromo-2-fluoroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
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Concentrated Hydrochloric Acid: This is a corrosive substance that can cause severe skin burns and eye damage. Use with extreme caution and appropriate PPE.
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Ammonium Thiocyanate: This compound is harmful if swallowed or in contact with skin. Avoid breathing dust.
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General Precautions: Standard laboratory safety practices should be followed at all times.
This guide provides a foundational understanding of the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific experimental conditions.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijaers.com [ijaers.com]
- 3. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 4. PubChemLite - (4-bromo-2-fluorophenyl)thiourea (C7H6BrFN2S) [pubchemlite.lcsb.uni.lu]
